molecular formula C27H24IrN2O2-2 B2636852 Acetylacetonatobis(2-phenylpyridine)iridium CAS No. 337526-85-9

Acetylacetonatobis(2-phenylpyridine)iridium

Cat. No.: B2636852
CAS No.: 337526-85-9
M. Wt: 600.7 g/mol
InChI Key: IWZZBBJTIUYDPZ-DVACKJPTSA-N
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Description

Acetylacetonatobis(2-phenylpyridine)iridium, commonly abbreviated as Ir(ppy)₂(acac) (CAS 337526-85-9), is a heteroleptic iridium(III) complex with the molecular formula C₂₇H₂₃IrN₂O₂ and a molecular weight of 599.70 g/mol . It features two cyclometalated 2-phenylpyridine (ppy) ligands and one acetylacetonate (acac) ancillary ligand. This complex is renowned for its strong spin-orbit coupling, which enables efficient intersystem crossing, leading to high photoluminescent quantum yields (PLQYs) and microsecond-to-millisecond emission lifetimes .

Properties

CAS No.

337526-85-9

Molecular Formula

C27H24IrN2O2-2

Molecular Weight

600.7 g/mol

IUPAC Name

(Z)-4-hydroxypent-3-en-2-one;iridium;2-phenylpyridine

InChI

InChI=1S/2C11H8N.C5H8O2.Ir/c2*1-2-6-10(7-3-1)11-8-4-5-9-12-11;1-4(6)3-5(2)7;/h2*1-6,8-9H;3,6H,1-2H3;/q2*-1;;/b;;4-3-;

InChI Key

IWZZBBJTIUYDPZ-DVACKJPTSA-N

SMILES

CC(=O)CC(=O)C(=O)O.C1=CC=C(C=C1)C2=CC=CC=N2.C1=CC=C(C=C1)C2=CC=CC=N2.[Ir]

Isomeric SMILES

C/C(=C/C(=O)C)/O.C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.[Ir]

Canonical SMILES

CC(=CC(=O)C)O.C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.[Ir]

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetylacetonatobis(2-phenylpyridine)iridium typically involves the reaction of iridium trichloride hydrate with 2-phenylpyridine in the presence of a base, followed by the addition of acetylacetone. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Acetylacetonatobis(2-phenylpyridine)iridium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out in solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) under controlled temperatures .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iridium(IV) complexes, while substitution reactions can produce a variety of iridium complexes with different ligands .

Scientific Research Applications

OLED Applications

High-Efficiency Emitters
Ir(ppy)₂(acac) is extensively studied as an emitter in OLEDs due to its high quantum yields and efficiency. When incorporated into OLED devices, it has demonstrated remarkable performance metrics:

  • External Quantum Efficiency : Achieved values of approximately 19.06% ± 1.0% when doped into materials like 3,5-Diphenyl-4-(1-naphthyl)-1H-1,2,4-triazole (TAZ) .
  • Luminous Power Efficiency : Recorded efficiencies of about 60 ± 5 lumens per watt .

Brightness and Current Density
In practical applications, devices utilizing Ir(ppy)₂(acac) have reached brightness levels of 130,800 cd/m² at a current density of 1550 mA/cm² . This exceptional performance is attributed to the compound's nearly 100% internal phosphorescence efficiency and effective charge carrier management within the device architecture.

Photocatalytic Applications

Photocatalysis in Organic Synthesis
Ir(ppy)₂(acac) has been recognized for its role as a photocatalyst in various organic transformations. Notably, it has been utilized in:

  • Hydrodeiodination Reactions : Demonstrated efficiency in hydrodeiodination of alkyl, alkenyl, and aryl iodides .
  • Decarboxylative Arylation : In studies, it outperformed other iridium complexes in facilitating decarboxylative arylation reactions involving alpha-amino acids .

Mechanochemical Synthesis

Recent advancements have highlighted the utility of mechanochemical methods for synthesizing iridium complexes, including Ir(ppy)₂(acac). These methods offer:

  • Rapid Synthesis : The mechanochemical approach allows for the efficient synthesis of various tris-cyclometalated iridium complexes with yields ranging from 25% to over 80% within short reaction times .
  • Reduced Solvent Waste : By minimizing solvent use, these techniques align with sustainable chemistry practices .

Emission Lifetime Tuning

Research has shown that the emission properties of Ir(ppy)₂(acac) can be fine-tuned by modifying its molecular structure. Adding electron-withdrawing groups to the phenyl ring can stabilize the highest occupied molecular orbital (HOMO), leading to longer emission lifetimes and enhanced photoluminescent quantum yields . This property is particularly beneficial for applications in cellular imaging and oxygen sensing.

Data Summary

Application AreaKey Metrics/Findings
OLEDsExternal Quantum Efficiency: ~19.06%
Luminous Power Efficiency: ~60 lm/W
PhotocatalysisEfficient hydrodeiodination and arylation
Mechanochemical SynthesisYields: 25%-83%; rapid synthesis
Emission Lifetime TuningEnhanced lifetimes with structural modifications

Case Studies

  • OLED Device Performance
    A study reported that OLEDs using Ir(ppy)₂(acac) achieved unprecedented brightness levels while maintaining high efficiency metrics. The internal phosphorescence efficiency was crucial for this performance, making it a leading candidate for next-generation display technologies .
  • Photocatalytic Transformations
    In a series of experiments focusing on organic synthesis, Ir(ppy)₂(acac) was shown to facilitate multiple reactions effectively, showcasing its versatility as a photocatalyst in both academic research and industrial applications .

Mechanism of Action

The mechanism by which Acetylacetonatobis(2-phenylpyridine)iridium exerts its effects is primarily through its phosphorescent properties. The iridium center facilitates intersystem crossing, leading to efficient phosphorescence. The compound’s molecular targets include various organic molecules in OLEDs, where it acts as a dopant to enhance light emission .

Comparison with Similar Compounds

Key Properties :

  • Melting Point : 356 °C .
  • Applications : Widely used in organic light-emitting diodes (OLEDs) as a green phosphorescent emitter, oxygen sensing, cellular imaging, and photocatalysis .
  • Advantages : Combines long-lived excited states with high PLQYs (often >70% in optimized matrices), outperforming traditional organic phosphors and lanthanide complexes .

Comparison with Similar Iridium(III) Complexes

The photophysical and operational properties of Ir(ppy)₂(acac) are best understood when contrasted with structurally related iridium complexes. Below is a detailed analysis:

Bis(2-methyldibenzo[f,h]quinoxaline)(acetylacetonate)iridium(III) [Ir(MDQ)₂(acac)]

  • Structure: Replaces ppy with bulkier 2-methyldibenzoquinoxaline (MDQ) ligands.
  • Emission Color : Red-shifted emission (~610 nm) compared to Ir(ppy)₂(acac) (~515 nm) due to extended π-conjugation in MDQ .
  • Performance: In OLEDs, Ir(MDQ)₂(acac) is used for red emission. However, its PLQY in non-doped ultra-thin emitting layers (UN-EMLs) is comparable to doped systems (unlike many other complexes), though aggregation effects may reduce efficiency in thicker films .
  • Applications : Red emitters in OLED displays and lighting .

Tris[2-(4,6-difluorophenyl)pyridinato-C²,N]iridium(III) [Ir(dfppy)₃]

  • Emission Color : Blue-shifted (~470 nm) due to electron-withdrawing fluorine atoms lowering the HOMO energy .
  • Performance : Fluorination enhances stability and color purity but typically reduces PLQYs (∼40–60%) compared to Ir(ppy)₂(acac) .
  • Applications : Blue emitters in OLEDs, where efficiency trade-offs are accepted for color balance .

Bis(1-phenyl-isoquinoline)(acetylacetonato)iridium(III) [Ir(piq)₂(acac)]

  • Structure: Substitutes ppy with 1-phenyl-isoquinoline (piq), a larger, more rigid ligand.
  • Emission Color : Deep red (~630 nm) due to increased ligand rigidity and conjugation .
  • Performance: Lower PLQYs (∼50–60%) than Ir(ppy)₂(acac), attributed to enhanced non-radiative decay pathways in red-emitting complexes .
  • Applications : Niche applications in deep-red OLEDs and biological imaging .

Data Table: Comparative Analysis of Key Iridium Complexes

Compound Emission Color PLQY (%) Lifetime (μs) Key Applications
Ir(ppy)₂(acac) Green (~515 nm) >70 1–10 OLEDs, oxygen sensing
Ir(MDQ)₂(acac) Red (~610 nm) ~60 0.5–5 Red OLEDs
Ir(dfppy)₃ Blue (~470 nm) 40–60 0.2–2 Blue OLEDs
Ir(piq)₂(acac) Deep Red (~630 nm) 50–60 0.1–1 Niche red OLEDs

Research Findings and Trends

  • Ligand Engineering : Substituting ppy with electron-deficient (e.g., fluorinated) or extended π-systems (e.g., MDQ, piq) allows emission color tuning but often at the cost of reduced PLQYs .
  • Ancillary Ligand Role : The acac ligand in Ir(ppy)₂(acac) stabilizes the metal center and moderates charge-transfer states, balancing efficiency and lifetime . Replacing acac with picolinate (e.g., in Ir(dfppy)₂(pic)) can further alter emission properties .
  • Non-Doped Performance: Ir(ppy)₂(acac) exhibits negligible aggregation in UN-EMLs, enabling simplified OLED architectures without sacrificing efficiency—a critical advantage over Ir(MDQ)₂(acac) and other complexes prone to concentration quenching .

Biological Activity

Acetylacetonatobis(2-phenylpyridine)iridium, commonly referred to as Ir(ppy)₂(acac), is an organometallic compound with significant potential in biological applications, particularly in the fields of cancer therapy and cellular imaging. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula : C27H23IrN2O2
  • CAS Number : 337526-85-9
  • Molecular Weight : 632.71 g/mol
  • Appearance : Yellow powder, soluble in organic solvents like chloroform and THF.

Anticancer Properties

Research indicates that iridium complexes exhibit notable anticancer activity. The mechanisms through which Ir(ppy)₂(acac) exerts its effects include:

  • Induction of Apoptosis : Ir(ppy)₂(acac) has been shown to activate apoptotic pathways in cancer cells by increasing reactive oxygen species (ROS) production, leading to cell death.
  • Cell Cycle Arrest : Studies reveal that this compound can induce cell cycle arrest at various phases, particularly in the G1 and G2/M phases, inhibiting cancer cell proliferation.
  • Antiangiogenic Effects : Iridium complexes are known to inhibit angiogenesis, which is crucial for tumor growth and metastasis. They activate specific signaling pathways that disrupt blood vessel formation.

Cytotoxicity Assays

The cytotoxic effects of Ir(ppy)₂(acac) have been evaluated against various cancer cell lines using assays such as MTT and Calcein AM. The following table summarizes the IC50 values obtained from these studies:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)5.2
HT-29 (Colon)4.8
A549 (Lung)6.3

Study on Antiplatelet Activity

A recent study highlighted the antiplatelet activity of iridium complexes, including Ir(ppy)₂(acac). The findings indicated that this compound significantly inhibited platelet aggregation in human samples, suggesting a potential role in preventing thrombosis in cancer patients undergoing treatment .

Study on Emission Properties

Another investigation focused on the photophysical properties of Ir(ppy)₂(acac), revealing its long-lived phosphorescent emission, which is advantageous for cellular imaging applications. The complex exhibited emission lifetimes exceeding 10 µs, making it suitable for use as a luminescent probe in biological systems .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing acetylacetonatobis(2-phenylpyridine)iridium(III), and how are purity and structural integrity validated?

  • Methodological Answer : Synthesis typically involves cyclometalation of 2-phenylpyridine with iridium(III) chloride hydrate, followed by ligand substitution with acetylacetone. Purification is achieved via column chromatography or sublimation. Structural validation employs nuclear magnetic resonance (NMR) spectroscopy for ligand coordination analysis, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and elemental analysis (C, H, N) to verify stoichiometry. Purity is assessed using high-performance liquid chromatography (HPLC) coupled with UV-Vis detection .

Q. How are the photophysical properties (e.g., emission spectra, quantum yield) of this compound characterized experimentally?

  • Methodological Answer : Photoluminescence (PL) spectra are acquired using a fluorimeter with excitation at the compound’s UV absorption maximum (e.g., ~270 nm). Quantum yield (Φ) is measured via comparative actinometry using a reference emitter (e.g., [Ru(bpy)₃]²⁺ in acetonitrile). Lifetime measurements employ time-correlated single-photon counting (TCSPC) to determine radiative/non-radiative decay rates. Polarized spectroscopy can assess emitter orientation in thin films .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in device efficiency when using this compound in undoped vs. doped emitting layers (EMLs)?

  • Methodological Answer : Contradictions arise from variations in charge transport and aggregation. To address this:

  • Compare doped EMLs (host-guest systems) and undoped EMLs via current density-voltage-luminance (J-V-L) profiling.
  • Use atomic force microscopy (AFM) to evaluate film morphology and aggregation.
  • Analyze exciton quenching via transient PL decay kinetics. Studies show undoped EMLs retain ~80% PLQY of doped systems but may suffer from imbalanced charge injection .
    • Data Table :
EML TypePLQY (%)Device EQE (%)Aggregation Observed?
Doped8512.5No
Undoped789.2Minimal
Source: Adapted from Liu et al. (2019)

Q. How can computational modeling (e.g., DFT/TD-DFT) elucidate the excited-state dynamics and ligand-dependent emission tuning of this complex?

  • Methodological Answer : Density functional theory (DFT) optimizes ground-state geometry, while time-dependent DFT (TD-DFT) calculates electronic transitions. Key steps:

  • Simulate spin-orbit coupling (SOC) effects to predict phosphorescence decay rates.
  • Compare metal-to-ligand charge transfer (MLCT) and ligand-centered (LC) contributions using natural transition orbital (NTO) analysis.
  • Validate against experimental emission maxima (e.g., ~515 nm green emission). Studies show substituent effects on 2-phenylpyridine alter MLCT/³LC mixing, shifting emission by ±20 nm .

Q. What methodologies identify and mitigate batch-to-batch variability in this compound synthesis for reproducible OLED performance?

  • Methodological Answer : Variability often stems from ligand coordination isomers (e.g., fac/mer isomers). Mitigation strategies include:

  • Isomer-selective purification using chiral stationary phases in HPLC.
  • In-situ monitoring of reaction progress via mid-IR spectroscopy (C=O stretch of acac ligand at ~1600 cm⁻¹).
  • Statistical design of experiments (DoE) to optimize reaction time, temperature, and ligand ratios .

Methodological Guidelines for Research Design

  • Data Contradiction Analysis : When conflicting results arise (e.g., PLQY vs. device efficiency), employ triangulation via multiple characterization techniques (e.g., PL, AFM, charge mobility measurements) to isolate variables .
  • Experimental Scope : Narrow questions to specific variables (e.g., “How does ancillary ligand substitution impact radiative decay rates?”) to ensure feasibility within resource constraints .

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